molecular formula C23H24N4O2 B4699019 N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide

Cat. No.: B4699019
M. Wt: 388.5 g/mol
InChI Key: XGUQRCMVNSIDDB-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The initial step involves the synthesis of the 4-methyl-2-quinoline derivative through a Friedländer synthesis, which combines aniline derivatives with ketones under acidic conditions.

    Piperazine Coupling: The quinoline derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-quinoline intermediate.

    Acetamide Formation: Finally, the intermediate is acylated with acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline or piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and potential efficacy in treating diseases.

    Biochemistry: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein binding sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(4-chloro-2-quinolyl)piperazino]carbonyl}phenyl)acetamide
  • N-(2-{[4-(4-fluoro-2-quinolyl)piperazino]carbonyl}phenyl)acetamide

Uniqueness

N-(2-{[4-(4-methyl-2-quinolyl)piperazino]carbonyl}phenyl)acetamide is unique due to the presence of the 4-methyl group on the quinoline ring, which can influence its binding affinity and specificity towards biological targets. This structural feature can result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-15-22(25-20-9-5-3-7-18(16)20)26-11-13-27(14-12-26)23(29)19-8-4-6-10-21(19)24-17(2)28/h3-10,15H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQRCMVNSIDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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